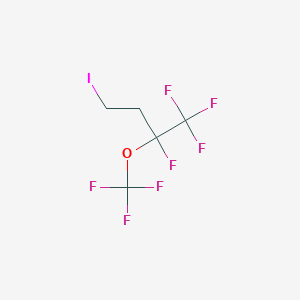

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

説明

BenchChem offers high-quality 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F7IO/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXWCMICEMCXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)F)(OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380249 | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200501-96-8 | |

| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

An In-depth Technical Guide to the Synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

This guide provides a comprehensive overview of the , a fluorinated organic compound of significant interest in the fields of pharmaceutical development, agrochemicals, and materials science. Its unique combination of a reactive iodine terminus and a dense fluorinated backbone makes it a valuable building block for introducing complex fluoroalkyl moieties. This document is intended for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Significance

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane (CAS No. 200501-96-8) is a specialized reagent used in the development of advanced materials and novel chemical entities.[1][][3] The presence of seven fluorine atoms imparts unique properties such as enhanced thermal stability, metabolic resistance, and altered lipophilicity, which are highly desirable in medicinal chemistry and material applications. This guide details a robust synthetic approach, emphasizing the underlying chemical principles, safety protocols, and experimental workflow.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane |

| CAS Number | 200501-96-8 |

| Molecular Formula | C₅H₄F₇IO |

| Molecular Weight | 339.978 g/mol [] |

| Appearance | Typically a liquid (inferred from similar structures) |

Synthetic Strategy: From Fluoroalcohol to Fluoroiodide

The most direct and industrially scalable involves the iodination of its corresponding alcohol precursor, 1,1,1,2-tetrafluoro-4-hydroxy-2-(trifluoromethoxy)butane . This transformation is a classic example of converting a hydroxyl group into a more reactive leaving group, in this case, an iodide.

The reagent of choice for this conversion is phosphorus(III) iodide (PI₃), generated in situ from the reaction of red phosphorus and elemental iodine. This method is well-established for converting primary alcohols, including fluorinated ones, to their corresponding iodides with high yield and purity.[4] The in situ generation avoids the handling of unstable and hygroscopic PI₃.

The overall reaction is as follows:

Caption: General reaction scheme for the iodination of the precursor alcohol.

Detailed Experimental Protocol

This protocol is adapted from a proven method for the synthesis of analogous perfluoroalkyl iodides.[4] Researchers should perform a thorough risk assessment before proceeding.

Materials and Equipment

-

Starting Material: 1,1,1,2-tetrafluoro-4-hydroxy-2-(trifluoromethoxy)butane

-

Reagents: Red Phosphorus (amorphous), Iodine (crystalline)

-

Solvents: Diethyl ether (or other suitable extraction solvent), Saturated Sodium Bisulfite (NaHSO₃) solution, Deionized Water, Brine

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Equipment:

-

Four-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Thermometer or thermocouple

-

'Hot-melt' dropping funnel (or a standard dropping funnel heated with a heat gun)

-

Condenser with an inert gas (Argon or Nitrogen) inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Step-by-Step Procedure

-

Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and condenser under an inert atmosphere of Argon.[4]

-

Charging Reagents: Charge the reactor with the starting alcohol, 1,1,1,2-tetrafluoro-4-hydroxy-2-(trifluoromethoxy)butane, and red phosphorus.

-

Iodine Addition: Charge the dropping funnel with solid iodine. Gently heat the funnel with a heat gun to melt the iodine, allowing for controlled, dropwise addition to the stirred reaction mixture.

-

Reaction Execution: Once the addition is complete, heat the reaction mixture to an internal temperature of 135-140°C. Maintain this temperature with vigorous stirring for 2-3 hours.[4] Monitor the reaction progress by TLC or GC if feasible.

-

Work-up and Extraction:

-

Allow the mixture to cool to approximately 40°C.

-

Decant the liquid product from the solid phosphorous acid precipitate.

-

Transfer the crude product to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with deionized water, saturated NaHSO₃ solution (to remove unreacted iodine), and finally with brine.[4]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane, as a colorless liquid.

Table 2: Example Reagent Stoichiometry

| Reagent | Molar Eq. | Example Mass (for 1.0 mol alcohol) |

| Fluoroalcohol | 1.0 | (Varies) |

| Red Phosphorus | 0.35 | ~10.8 g |

| Iodine (I₂) | 0.525 | ~133 g |

Note: These ratios are based on analogous procedures and may require optimization.[4]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to purification.

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety, Handling, and Storage

Handling highly fluorinated compounds and reagents like iodine requires strict adherence to safety protocols. The target compound is classified as an irritant.[5][6]

-

Engineering Controls: All operations should be conducted inside a certified chemical fume hood with adequate ventilation.[6] An eyewash station and safety shower must be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[5][7] Contaminated clothing should be removed and washed before reuse.[5]

-

Respiratory Protection: Avoid breathing vapors or mists.[5] If ventilation is inadequate, use a properly fitted respirator.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[5]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[5][6]

-

-

Handling and Storage:

Conclusion

The via the iodination of its parent alcohol is a reliable and scalable method. By leveraging an in situ generated phosphorus(III) iodide reagent, this protocol provides a high-yielding pathway to a valuable fluorinated building block. Adherence to the detailed experimental and safety procedures outlined in this guide is paramount to ensure a successful and safe synthesis.

References

-

Vertex AI Search Result[8] : Safety Data Sheet for 1,1,1,2-TETRAFLUOROETHANE. While not the exact compound, it provides general safety information for handling fluorinated gases and liquids under pressure.

- Synquest Labs: Safety Data Sheet for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane.

- TCI Chemicals: SAFETY DATA SHEET for 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. Provides safety information for a structurally similar compound.

- Sigma-Aldrich: SAFETY DATA SHEET for 1,1,1,2-Tetrafluoroethane.

- Thermo Fisher Scientific: SAFETY DATA SHEET. General safety and handling information for fluorinated polymers, applicable to handling fluorochemicals.

- CymitQuimica: Product page for 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane. Provides basic chemical properties for a similar compound.

- goods.com: Product description for 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.

- BOC Sciences: Product page for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane. Provides molecular formula and weight.

- Fluorine Notes (June 2014): "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes". Provides a detailed, scalable protocol for the iodination of fluoroalcohols using red phosphorus and iodine.

- Fluorous: Product page for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane.

Sources

- 1. FCKeditor - Resources Browser [vinoge.com]

- 3. 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 5. synquestlabs.com [synquestlabs.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. messer.es [messer.es]

An In-depth Technical Guide to the Physicochemical Properties of Iodinated Fluoroalkanes: A Case Study on 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane (CAS 99324-96-6), a heavily fluorinated organoiodine compound of significant interest in medicinal chemistry and materials science. Due to the limited available data for its structural analogue, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane (CAS 200501-96-8), this guide will focus on the well-characterized trifluoromethyl derivative as a representative model. The principles discussed herein offer valuable insights into the expected properties and behavior of the trifluoromethoxy counterpart. We will delve into the profound influence of the trifluoromethyl and iodo functionalities on the molecule's properties, supported by experimental data and established scientific principles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds in their work.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physicochemical and biological characteristics.[2] Two of the most impactful fluorine-containing substituents are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[2][3] These groups are instrumental in enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[4][5]

This guide focuses on 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane, a molecule that combines the features of a perfluorinated alkyl chain with a reactive iodine atom. This combination makes it a valuable building block for the synthesis of more complex fluorinated compounds.[6] While the primary subject is the -CF3 analogue, we will draw comparisons to the anticipated properties of the -OCF3 variant, providing a broader understanding of this chemical space.

Core Physicochemical Properties

The physicochemical properties of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane are summarized in the table below. These properties are critical for its handling, reactivity, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 99324-96-6 | [7][8][9] |

| Molecular Formula | C5H4F7I | [8] |

| Molecular Weight | 323.98 g/mol | [7][9] |

| Appearance | Colorless to yellow liquid | [8] |

| Density | 1.96 g/cm³ | [7][9] |

| Boiling Point | 110 °C | [7] |

| Purity | Typically ≥97% | [7][8][9] |

The Influence of the Trifluoromethyl Group

The trifluoromethyl group significantly impacts the properties of the parent butane chain. Its strong electron-withdrawing nature and lipophilicity are key to its utility in drug design.[2][4] The -CF3 group can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[4] Furthermore, its lipophilicity can improve a molecule's ability to cross biological membranes, a crucial factor for bioavailability.[2][4]

The Role of the Iodine Atom

The iodine atom in 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, including:

-

Cross-coupling reactions: Enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Radical reactions: The C-I bond can be homolytically cleaved to generate fluorinated radicals for addition reactions.

-

Nucleophilic substitution: The iodine can be displaced by a range of nucleophiles.

This reactivity makes the compound a valuable precursor for introducing fluorinated moieties into target molecules.[10]

Comparative Analysis: Trifluoromethyl vs. Trifluoromethoxy

While specific data for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is scarce, we can infer its properties based on the known differences between the -CF3 and -OCF3 groups.[11]

| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Rationale |

| Lipophilicity (Hansch π) | +0.88 | +1.04 | The oxygen atom in the -OCF3 group increases its lipophilicity.[11][12] |

| Metabolic Stability | High | Very High | The C-F bonds are highly resistant to cleavage, and the -OCF3 group is generally more metabolically stable than -CF3.[5][13] |

| Electron-withdrawing nature | Strong | Stronger | The oxygen atom in the -OCF3 group enhances its electron-withdrawing inductive effect.[13][14] |

Based on this, it is expected that 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane would exhibit even greater lipophilicity and metabolic stability compared to its trifluoromethyl counterpart, making it a potentially more potent modulator of biological activity in drug discovery programs.

Experimental Protocols for Characterization

A rigorous characterization of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is essential for its effective use. The following are standard experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated compounds.

-

¹H NMR: Will show signals for the two methylene (-CH2-) groups, with coupling to adjacent fluorine atoms.

-

¹⁹F NMR: Is crucial for confirming the presence and connectivity of the fluorine atoms. The spectrum is expected to show distinct signals for the -CF3 and -CF- groups, with characteristic coupling constants.

-

¹³C NMR: Will provide information on the carbon skeleton, with the C-F and C-I bonds causing significant shifts in the carbon resonances.

Hypothetical ¹⁹F NMR Experimental Protocol:

-

Prepare a solution of the compound (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Acquire the ¹⁹F NMR spectrum on a spectrometer with a fluorine-observe probe, typically operating at a frequency of 376 MHz or higher.

-

Use a common fluorine standard, such as hexafluorobenzene, for referencing.[15]

-

Process the data, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): Will likely show the molecular ion peak (M+) and characteristic fragment ions resulting from the loss of iodine, fluorine, and trifluoromethyl groups.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the compound and confirm its molecular weight.[16]

GC-MS Experimental Workflow:

Caption: A typical workflow for the analysis of a volatile compound using GC-MS.

Applications in Drug Discovery and Development

The unique properties of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane make it a valuable building block in drug discovery.[6]

Logical Flow of Application:

Caption: The role of the title compound as a building block in the drug discovery process.

The incorporation of the fluorinated moiety from this compound can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds resist enzymatic degradation, potentially increasing the drug's half-life.[5]

-

Improved Lipophilicity: This can enhance the drug's ability to cross cell membranes and the blood-brain barrier.[4]

-

Increased Binding Affinity: The electronic properties of the fluorinated group can lead to stronger interactions with the target protein.[4]

Safety and Handling

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is classified as an irritant.[9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

Conclusion

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is a key building block in the synthesis of advanced fluorinated molecules. Its physicochemical properties, dominated by the trifluoromethyl and iodo groups, make it a valuable tool for medicinal chemists and materials scientists. While data on its trifluoromethoxy analogue is limited, the principles discussed in this guide provide a solid foundation for understanding and predicting its behavior. The continued exploration of such fluorinated compounds will undoubtedly lead to the development of novel therapeutics and materials with enhanced properties.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]

- Zanardi, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Zanardi, I., et al. (2025).

- Zanardi, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Zanardi, I., et al. (2025).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. Retrieved from [Link]

-

Grokipedia. (n.d.). Trifluoromethoxy group. Retrieved from [Link]

- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.

-

PubChem. (n.d.). 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. Retrieved from [Link]

- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(21), 11973-11986.

- Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447.

Sources

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. FCKeditor - Resources Browser [inlogsupplychain.com]

- 7. 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane | 99324-96-6 [sigmaaldrich.com]

- 8. 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane [cymitquimica.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 13. nbinno.com [nbinno.com]

- 14. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | C5H4F7I | CID 629659 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane CAS 200501-96-8

An In-Depth Technical Guide to 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane (CAS 200501-96-8): A Specialized Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane, CAS 200501-96-8, a highly specialized organofluorine building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, discusses plausible synthetic strategies, and explores its potential applications as a reactive intermediate in the construction of complex fluorinated molecules. The guide emphasizes the chemical reactivity imparted by the primary carbon-iodine bond, which, influenced by the adjacent electron-withdrawing fluoroalkyl groups, makes it a valuable synthon for introducing the 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butyl moiety into target structures. Safety, handling, and physicochemical data are also presented.

Introduction: The Strategic Value of Fluorinated Alkoxy Moieties

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as metabolic stability, lipophilicity, and binding affinity.[1] Compounds like 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane represent a sophisticated class of building blocks designed to introduce complex, sterically demanding, and electronically distinct fluorinated fragments. The trifluoromethoxy (-OCF₃) group, in particular, is a prized substituent that can significantly enhance metabolic stability and act as a lipophilic hydrogen bond acceptor. This guide elucidates the technical attributes of this iodoalkane, positioning it as a strategic tool for accessing novel chemical space in pharmaceutical and agrochemical research.[2][3]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of physical properties are critical for experimental design. The key identifiers for this compound are consolidated below. While specific experimental data for boiling point and density are not publicly available for this exact CAS number, data for the structurally analogous compound, 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane (CAS 99324-96-6), is provided as a reasonable estimate.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 200501-96-8 | [] |

| Molecular Formula | C₅H₄F₇IO | [][8] |

| Molecular Weight | 339.98 g/mol | [][8] |

| IUPAC Name | 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane | [] |

| SMILES | C(CI)C(C(F)(F)F)(OC(F)(F)F)F | [8] |

| InChI Key | HNXWCMICEMCXCV-UHFFFAOYSA-N | [8] |

| Physical State | Liquid (presumed) | [5] |

| Boiling Point | ~110 °C (estimated) | [4][6] |

| Density | ~1.96 g/cm³ (estimated) | [4][5] |

Note: Boiling point and density values are for the analogous compound CAS 99324-96-6 and should be used as estimations only.

Synthesis Strategy: A Mechanistic Approach

A key challenge is the construction of the core fluorinated alcohol precursor. A potential pathway could involve the nucleophilic opening of a fluorinated epoxide, followed by conversion of the resulting alcohol to the target iodide.

Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target iodoalkane.

Protocol Discussion (Hypothetical)

-

Precursor Synthesis: The synthesis would begin with a suitable fluorinated epoxide. Reaction with a two-carbon nucleophile like an allyl Grignard reagent, followed by ozonolysis and reduction, or direct reaction with an acetaldehyde equivalent, would yield the secondary alcohol precursor. This multi-step process is complex but necessary to build the specific carbon skeleton.

-

Conversion to Iodide: The most reliable and mild method for converting the resulting alcohol to the primary iodide is the Appel reaction.

-

Rationale: The Appel reaction (using triphenylphosphine, iodine, and imidazole) proceeds under neutral conditions, which is crucial for preventing side reactions like elimination that can be promoted by acidic (e.g., HI) or high-temperature conditions. The electron-withdrawing nature of the fluorinated groups deactivates the alcohol slightly, necessitating robust but non-harsh reaction conditions.

-

Step-by-Step Protocol:

-

Dissolve the precursor alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0 °C in an ice bath.

-

Add imidazole (1.2 eq) to the solution and stir until dissolved.

-

Slowly add iodine (I₂) (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a dark brown to a lighter yellow/orange upon completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to consume excess iodine.

-

Perform a standard aqueous workup, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via fractional distillation under vacuum to yield the final 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane.

-

-

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane stems almost exclusively from the reactivity of the primary carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group in a variety of transformations.[9][10] This reactivity allows the compound to serve as a versatile electrophile for introducing the –CH₂CH₂C(F)(OCF₃)CF₃ moiety.

Key Reaction Pathways

Caption: Major reaction pathways for the target iodoalkane.

-

Nucleophilic Substitution (Sₙ2): As a primary iodoalkane, it is an excellent substrate for Sₙ2 reactions. This allows for the direct attachment of a wide range of nucleophiles, including amines, azides, cyanides, thiolates, and alkoxides, to introduce further functionality.

-

Palladium-Catalyzed Cross-Coupling: The C(sp³)-I bond can participate in various cross-coupling reactions, which are fundamental to modern drug synthesis. This includes Suzuki coupling with boronic acids/esters and Sonogashira coupling with terminal alkynes, enabling the formation of new carbon-carbon bonds and the construction of complex molecular scaffolds.

-

Radical Reactions: The weak C-I bond can be homolytically cleaved using radical initiators (like AIBN) or photolysis to generate a primary alkyl radical. This radical can then be trapped by electron-deficient alkenes (Giese addition) or participate in other radical-mediated cyclization and addition reactions.

Safety, Handling, and Storage

As a highly fluorinated iodoalkane, this compound requires careful handling in a laboratory setting. The following information is synthesized from safety data sheets for the compound and its close analogues.[5]

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat. All operations should be conducted in a well-ventilated fume hood.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing fumes or mist. Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and protect from light, as iodoalkanes can be light-sensitive. Store locked up.[5]

-

First Aid:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Conclusion

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a high-value, specialized building block for advanced organic synthesis. While its direct applications are not widely documented, its chemical structure provides a clear roadmap for its utility. The combination of a reactive primary iodide handle with a complex, metabolically robust fluorinated alkoxy group makes it an attractive tool for medicinal chemists seeking to introduce unique fragments into drug candidates. Its value lies in its potential to unlock novel chemical space and fine-tune the physicochemical properties of next-generation therapeutics and agrochemicals.

References

-

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane - Angene. [Link]

-

Notes - The Preparation and Properties of Some Fluorine-Containing Epoxides - ACS Publications. [Link]

-

Explaining the reactivity of halogenoalkanes - Crunch Chemistry. [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. [Link]

-

Contemporary synthetic strategies in organofluorine chemistry - Nature. [Link]

- RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis - Google P

-

Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note - Save My Exams. [Link]

- CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google P

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. vinoge.com [vinoge.com]

- 3. 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane | 99324-96-6 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. P&M Invest: Organofluorine chemistry science, technologies, manufacture since 1987 [fluorine1.ru]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide focuses on the spectroscopic characterization of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane, a highly fluorinated organic compound with potential applications in medicinal chemistry and materials science. Given the absence of extensive published spectroscopic data for this specific molecule (CAS No. 200501-96-8)[], this document serves as a predictive and methodological whitepaper. It outlines the anticipated spectroscopic features based on its molecular structure and provides detailed protocols for acquiring and interpreting the necessary data.

The molecular structure of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane, with its array of fluorine atoms and an iodine atom, presents a unique spectroscopic fingerprint. The presence of a trifluoromethoxy group (-OCF₃) and a tetrafluoroethyl group (-CF₂CF₂I) introduces complexity and a wealth of information that can be elucidated through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is characterized by a butane backbone with extensive fluorination and a terminal iodine atom. The key structural features influencing its spectroscopic properties are:

-

A chiral center at the second carbon (C2).

-

A trifluoromethoxy group (-OCF₃) attached to C2.

-

A tetrafluoroethyl group (-CF₂CF₂I) starting at C2.

-

Two methylene protons (-CH₂-) adjacent to the iodinated carbon.

-

A terminal iodine atom.

These features will give rise to distinct signals and coupling patterns in the various spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3][4]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two main groups of signals corresponding to the trifluoromethoxy (-OCF₃) and the tetrafluoroethyl (-CF₂CF₂-) groups.

-

Trifluoromethoxy Group (-OCF₃): This group will likely appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum, as there are no other fluorine atoms within a three-bond range to cause significant coupling. The chemical shift is predicted to be in the range of -50 to -70 ppm, which is characteristic for CF₃ groups.[3]

-

Tetrafluoroethyl Group (-CF-CF₃): This group consists of two inequivalent fluorine environments. The fluorine on the carbon adjacent to the chiral center will exhibit a complex splitting pattern due to coupling with the trifluoromethyl group and the geminal fluorine. The trifluoromethyl group will also show a complex multiplet. Long-range ¹⁹F-¹⁹F coupling is common and can extend over several bonds.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two methylene protons (-CH₂-).

-

Methylene Protons (-CH₂-): These two protons are diastereotopic due to the adjacent chiral center. Therefore, they are expected to appear as two separate multiplets. Each proton will be coupled to the other proton in the methylene group (geminal coupling) and to the two fluorine atoms on the adjacent carbon (vicinal ¹H-¹⁹F coupling). This will result in a complex splitting pattern, likely a doublet of doublets of doublets for each proton. The chemical shifts are expected to be in the range of 2.5-3.5 ppm, shifted downfield due to the deshielding effect of the adjacent iodine and fluorinated carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, with proton and fluorine decoupling, would provide information about the carbon skeleton.

-

Carbon Signals: Four distinct carbon signals are expected. The chemical shifts will be significantly influenced by the attached fluorine and iodine atoms. The carbon of the CF₃ group will appear as a quartet in a fluorine-coupled spectrum. The other fluorinated carbons will also show characteristic splitting patterns due to one-bond and two-bond ¹³C-¹⁹F coupling. The carbon bearing the iodine atom will be shifted to a higher field (lower ppm value) compared to an analogous alkane.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Interactions |

| ¹⁹F (-OCF₃) | -50 to -70 | s | None (in decoupled spectrum) |

| ¹⁹F (-CF-) | Varies | m | ¹⁹F-¹⁹F |

| ¹⁹F (-CF₃) | Varies | m | ¹⁹F-¹⁹F |

| ¹H (-CH₂-) | 2.5 - 3.5 | m | ¹H-¹H (geminal), ¹H-¹⁹F (vicinal) |

| ¹³C (-CF₃) | Varies | q (in coupled spectrum) | ¹³C-¹⁹F |

| ¹³C (-CF-) | Varies | t (in coupled spectrum) | ¹³C-¹⁹F |

| ¹³C (-CH₂-) | Varies | t (in coupled spectrum) | ¹³C-¹⁹F |

| ¹³C (-CH₂I) | Varies | s (in decoupled spectrum) | None |

Mass Spectrometry (MS): Predicting Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane (MW: 339.978 g/mol )[], electron ionization (EI) would likely lead to extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 340 is expected to be of low abundance or absent, which is common for highly fluorinated alkanes.[5]

-

Major Fragmentation Pathways:

-

Loss of Iodine: A prominent peak at m/z 213, corresponding to the loss of an iodine radical (·I), is highly probable.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the trifluoromethoxy group could lead to fragments such as [CF₃O]⁺ (m/z 85) or [M - CF₃O]⁺ (m/z 255).

-

Loss of CF₃: A peak corresponding to the loss of a trifluoromethyl radical (·CF₃) from the tetrafluoroethyl group could be observed.

-

Rearrangements: McLafferty-type rearrangements are unlikely due to the absence of a suitable gamma-hydrogen and a carbonyl group.

-

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane in mass spectrometry.

Infrared (IR) Spectroscopy: Characteristic Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is expected to be dominated by strong absorptions from the C-F bonds.

-

C-F Stretching: Strong and broad absorption bands in the region of 1100-1400 cm⁻¹ are characteristic of C-F stretching vibrations.[6] The multiple fluorine atoms in the molecule will lead to a complex pattern of overlapping bands in this region.

-

C-O Stretching (in -OCF₃): The C-O stretching vibration in the trifluoromethoxy group is also expected in the 1100-1300 cm⁻¹ range and may be coupled with the C-F stretching modes.[7]

-

C-H Stretching: Weak to medium absorption bands around 2900-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the methylene group.[8]

-

C-I Stretching: The C-I stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900 - 3000 | Weak-Medium | C-H stretch |

| 1100 - 1400 | Strong, Broad | C-F stretch |

| 1100 - 1300 | Strong | C-O stretch (-OCF₃) |

| 500 - 600 | Medium | C-I stretch |

Experimental Protocols

To obtain high-quality spectroscopic data for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane, the following experimental protocols are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹⁹F, and ¹³C nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. If coupling to protons is observed, a proton-decoupled ¹⁹F spectrum should also be acquired.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and potential signal splitting by fluorine.

-

2D Correlation Spectroscopy: To unequivocally assign the signals and determine coupling networks, acquire 2D NMR spectra such as:

-

COSY (¹H-¹H): To establish proton-proton couplings.

-

HSQC (¹H-¹³C): To correlate protons to their directly attached carbons.

-

HMBC (¹H-¹³C): To identify long-range proton-carbon correlations.

-

HOESY (¹H-¹⁹F): To determine through-space proximities between protons and fluorine atoms.

-

NMR Experimental Workflow

Caption: A streamlined workflow for the acquisition and analysis of NMR data for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) interface for separation from any impurities and direct introduction into the ion source.

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) to obtain accurate mass measurements of the molecular ion and fragment ions.

Infrared Spectroscopy Acquisition

-

Sample Preparation: As the compound is likely a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean plates and subtract it from the sample spectrum.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane. By understanding the expected NMR, MS, and IR data and employing the detailed experimental protocols, researchers can confidently acquire and interpret the necessary spectroscopic information to confirm the structure and purity of this complex fluorinated molecule. The insights gained from such analyses are crucial for advancing its potential applications in drug development and materials science.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubMed. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]

-

ACS Publications. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

ResearchGate. (2025). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. Retrieved from [Link]

-

RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Wisdom Lib. (2025). Organofluorine compounds: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Trace determination of airborne polyfluorinated iodine alkanes using multisorbent thermal desorption/gas chromatography/high resolution mass spectrometry | Request PDF. Retrieved from [Link]

-

LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

-

Earth.Org. (2026). Understanding PFAS: How Do We Tackle Forever Chemicals?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]

-

National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

Fluorine notes. (2020). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES.. Retrieved from [Link]

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

-

Mendeleev Communications. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. Retrieved from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

Sources

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

stability and storage of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane, a fluorinated organic compound of significant interest in research and development. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this compound. The guide synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and longevity of the compound. Key topics covered include the intrinsic chemical stability, potential degradation pathways, recommended short-term and long-term storage protocols, and methodologies for stability assessment.

Introduction: Understanding the Molecular Landscape

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a specialized chemical intermediate whose utility is intrinsically linked to its unique molecular structure. The presence of a highly fluorinated backbone, a trifluoromethoxy group, and a terminal iodine atom bestows upon it a distinct reactivity profile. A thorough understanding of the stability of this molecule is paramount for its effective use in synthesis and other applications. The primary determinants of its stability are the bond dissociation energies of its constituent bonds and its susceptibility to external factors such as light, heat, and interaction with other chemical entities.

The carbon-fluorine (C-F) bonds are among the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of the fluorinated portions of the molecule.[1][2] Similarly, the trifluoromethoxy (-OCF3) group is known for its enhanced metabolic and chemical stability.[3] Consequently, the principal locus of reactivity and potential instability resides in the carbon-iodine (C-I) bond. The C-I bond is significantly weaker than C-F, C-C, and C-H bonds, making it the most probable site of degradation.[1]

Chemical Stability and Degradation Pathways

The stability of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is primarily dictated by the lability of the carbon-iodine bond. The primary degradation pathway of concern is photodissociation.

Photochemical Instability

Iodofluoroalkanes are known to be sensitive to light, particularly in the UV spectrum.[4] Exposure to light can induce homolytic cleavage of the C-I bond, generating a perfluoroalkyl radical and an iodine radical. This process is illustrated in the diagram below.

Caption: Decision workflow for the storage of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane.

Handling Precautions

-

Always handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Minimize the exposure of the compound to ambient light and air during weighing and transfer operations.

Material Compatibility

The selection of appropriate storage and reaction vessels is crucial to prevent contamination and degradation.

| Material Class | Compatibility | Rationale |

| Glass | Excellent | Borosilicate glass is inert and does not react with the compound. |

| Stainless Steel | Good | Generally compatible, but prolonged contact should be evaluated for specific applications. |

| Plastics | ||

| - PTFE, PFA | Excellent | Highly resistant to a wide range of chemicals, including fluorinated compounds. |

| - Polypropylene (PP) | Fair | May be suitable for short-term contact, but potential for leaching and absorption exists. |

| - Polyethylene (PE) | Fair | Similar to PP, with potential for absorption of the compound. [5] |

| Elastomers | ||

| - Viton®, Kalrez® | Good | Offer good resistance to many fluorinated compounds. |

| - Silicone, Neoprene | Poor | Likely to swell or degrade upon contact. |

| Metals | ||

| - Aluminum, Zinc | Poor | Iodinated compounds can react with active metals. [6] |

| - Copper, Brass | Poor | Known to be incompatible with iodine and some halogenated hydrocarbons. [3][7][8][9] |

Experimental Protocols for Stability Assessment

To ensure the quality of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane for critical applications, it is advisable to perform periodic stability assessments. The following protocols are based on established guidelines for stability testing of chemical substances. [10][11][12][13]

Protocol for Photostability Testing

Objective: To assess the impact of light exposure on the purity of the compound.

Methodology:

-

Prepare two solutions of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Transfer the solutions into two separate, clear glass vials.

-

Wrap one vial completely in aluminum foil to serve as the dark control.

-

Expose both vials to a controlled light source that mimics both UV and visible light conditions, as specified in ICH Q1B guidelines.

-

At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

-

Analyze the aliquots by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Compare the chromatograms of the exposed sample to the dark control and the initial sample to identify any new degradation peaks and quantify the loss of the parent compound.

Protocol for Thermal Stability (Accelerated) Testing

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

-

Place a known quantity of the compound in a sealed, amber glass vial under an inert atmosphere.

-

Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 40 °C or 50 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove the vial from the oven and allow it to cool to room temperature.

-

Dissolve a portion of the sample in a suitable solvent and analyze using a validated analytical method (e.g., HPLC).

-

Assess the purity of the compound and compare it to the initial sample to determine the extent of degradation.

The following diagram illustrates the general workflow for a stability testing program:

Caption: General workflow for a stability testing program.

Conclusion

The stability of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a critical factor that influences its successful application in research and development. The primary point of instability is the carbon-iodine bond, which is susceptible to photodissociation. Therefore, stringent protection from light and storage at cool to sub-zero temperatures are essential for preserving the integrity of this compound. By adhering to the storage, handling, and stability testing protocols outlined in this guide, researchers can ensure the quality and reliability of their experimental outcomes.

References

- IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION - Fluorine Notes. (n.d.).

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

- Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (n.d.). ScienceDirect.

-

Incompatible Chemicals. (n.d.). Utah State University Office of Research Environmental Health and Safety. Retrieved from [Link]

-

Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. (2020). Journal of the American Chemical Society. Retrieved from [Link]

-

How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]

- Fluoroalkanes Properties of fluoroalkanes. (n.d.).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. Retrieved from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved from [Link]

-

Incompatible chemicals. (n.d.). University of Cambridge Department of Engineering Health & Safety. Retrieved from [Link]

-

Carbon–fluorine bond. (n.d.). Wikipedia. Retrieved from [Link]

-

Effects of storage and cooking on the iodine content in iodized salt and study on monitoring... (1999, March). PubMed. Retrieved from [Link]

-

Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (2025, August 5). ResearchGate. Retrieved from [Link]

-

ASTM D4755-95(2004) - Standard Test Method for Free Halogens in Halogenated Organic Solvents and. (n.d.). iTeh Standards. Retrieved from [Link]

-

Effect of Exposure and Storage Conditions on the Levels of Iodine in Selected Iodated and Non-Iodated Salts in Ghana. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved from [Link]

-

Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]

- 4. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]

- 5. Effects of storage and cooking on the iodine content in iodized salt and study on monitoring iodine content in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 9. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]

- 10. ema.europa.eu [ema.europa.eu]

- 11. www3.paho.org [www3.paho.org]

- 12. japsonline.com [japsonline.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

An In-Depth Technical Guide to 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane. Given its status as a specialized research chemical, this document synthesizes available commercial data with established principles in fluorine chemistry to provide actionable insights for its application in the laboratory.

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest. It is often employed as a "lipophilic hydrogen bond donor" surrogate and can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane emerges as a valuable building block, providing a reactive handle—the primary iodide—for introducing the fluoroalkyl-trifluoromethoxy motif into a diverse range of molecular scaffolds.

This guide provides a detailed overview of this reagent, covering its chemical identity, commercial availability, safety and handling protocols, and its potential applications in the synthesis of novel therapeutic agents.

Chemical Identity and Properties

A critical point of clarification is the distinction between two closely related isomers. This guide focuses exclusively on the trifluoromethoxy derivative.

-

Chemical Name: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

-

CAS Number: 200501-96-8[]

-

Molecular Formula: C₅H₄F₇IO[]

-

Molecular Weight: 339.98 g/mol []

Note on Physicochemical Properties: As of the latest available data, detailed experimental values for properties such as boiling point, density, and refractive index for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane (CAS 200501-96-8) are not extensively published in peer-reviewed literature. However, for the purpose of general laboratory handling and reaction setup, the properties of its structural isomer, 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane (CAS 99324-96-6), may serve as a preliminary, albeit unconfirmed, reference point. This isomer is reported to be a liquid with a boiling point of 110°C and a density of approximately 1.96 g/mL.[2][3][4] It is imperative that researchers verify the properties of their specific batch of CAS 200501-96-8.

Commercial Availability

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is available from a select number of specialized chemical suppliers. Researchers should inquire directly with these vendors for current stock, purity specifications, and pricing.

| Supplier | Website | CAS Number | Notes |

| BOC Sciences | 200501-96-8 | Offers a range of services including custom synthesis.[] | |

| Alfa Chemistry | 200501-96-8 | Lists the compound as part of their organofluorine portfolio. | |

| Matrix Scientific | 200501-96-8 | A supplier of fine chemicals for research and development.[5] | |

| ChemWhat | 200501-96-8 | Global chemical sourcing platform.[6] | |

| Synquest Labs | 200501-96-8 | Provides a Safety Data Sheet for this compound.[7] |

Safety and Handling

As with all halogenated and fluorinated compounds, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane must be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard Identification (based on available SDS):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Precautionary Measures:

-

Avoid breathing fumes, mists, or vapors.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Store in a tightly sealed container in a cool, well-ventilated area.

The following diagram outlines the standard workflow for handling this chemical in a research setting.

Caption: Standard laboratory workflow for handling reactive fluorinated reagents.

Synthetic Utility and Applications in Drug Discovery

The primary value of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane lies in its ability to serve as a building block for introducing the –CH₂CH₂CF(OCF₃)CF₃ moiety. The carbon-iodine bond is the key reactive site, susceptible to nucleophilic substitution and various cross-coupling reactions.

Nucleophilic Substitution

The primary iodide can be displaced by a variety of nucleophiles, allowing for the direct attachment of the fluorinated chain to heterocycles or other molecules of interest. This is a fundamental transformation in medicinal chemistry for the synthesis of novel analogues.

-

N-Alkylation: Reaction with nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) or amines in the presence of a suitable base.

-

O-Alkylation: Reaction with phenols or alcohols to form ethers.

-

S-Alkylation: Reaction with thiols to generate thioethers.

Caption: General scheme for nucleophilic substitution reactions.

Rationale for Use in Drug Design

The introduction of the –CF(OCF₃)CF₃ group can be a strategic decision to fine-tune the properties of a lead compound. The trifluoromethoxy group is known to:

-

Increase Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[8]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the fluorinated moiety can significantly alter the pKa of nearby functional groups, impacting drug-receptor interactions.

-

Block Metabolic Hotspots: The robust carbon-fluorine bonds are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Placing this group at a known metabolic hotspot can increase the half-life and bioavailability of a drug candidate.[9]

Conclusion

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a specialized yet potentially high-impact research chemical for drug discovery and medicinal chemistry. Its utility as a carrier for the trifluoromethoxy-containing fluoroalkyl group makes it an attractive tool for lead optimization and the synthesis of novel chemical entities. While detailed public data on its physical properties and synthesis are sparse, its commercial availability provides an opportunity for researchers to explore its potential. Adherence to strict safety protocols is essential when working with this and other fluorinated reagents. As the demand for more sophisticated fluorinated building blocks grows, the application of reagents like this is expected to become more widespread.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | C5H4F7I | CID 629659. PubChem. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. PharmaCompass. Available at: [Link]

-

1,1,1,2-TETRAFLUORO-2-TRIFLUOROMETHOXY-4-IODOBUTANE. ChemWhat. Available at: [Link]

Sources

- 2. Trifluoromethyl iodide synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane | 99324-96-6 [sigmaaldrich.com]

- 4. 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane [cymitquimica.com]

- 5. 200501-96-8 Cas No. | 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane | Matrix Scientific [matrixscientific.com]

- 6. chemwhat.com [chemwhat.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Synthesis and Application of Trifluoromethyl iodide_Chemicalbook [chemicalbook.com]

- 9. pharmainfosource.com [pharmainfosource.com]

- 10. 200501-96-8 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane [chemsigma.com]

safety and handling of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

An In-depth Technical Guide to the Safe Handling and Application of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

Disclaimer: As of the latest data review, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is not a commercially cataloged chemical with established, publicly available safety and handling data. The following guide has been synthesized by a Senior Application Scientist based on expert analysis of its structural motifs and data from closely related chemical analogs, including iodoperfluoroalkanes and hydrofluoroethers (HFEs). This document is intended to provide an expert-level framework for risk assessment and safe handling for research and development purposes. All procedures must be validated under the specific conditions of your laboratory and in accordance with your institution's safety policies.

Executive Summary: A Molecule of Two Minds

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a highly fluorinated organoiodide. Its chemical personality is dominated by two key features: the inert, low-polarity perfluoroalkoxy backbone and the reactive carbon-iodine (C-I) bond. This duality makes it a potentially valuable building block in synthetic chemistry, but it also dictates a specific and stringent set of handling protocols. The fluorinated portion suggests low acute toxicity and low flammability, characteristic of hydrofluoroethers. However, the C-I bond is the molecule's reactive center—susceptible to light, heat, and radical initiators, making it the primary safety consideration. This guide provides the necessary framework for managing these risks, enabling its safe and effective use in a research environment.

Core Physicochemical & Hazard Profile

A comprehensive understanding begins with the molecule's likely physical properties and hazards, extrapolated from structural analogs.

Estimated Physicochemical Properties

The properties of this compound are estimated based on trends observed in similar short-chain iodofluoroalkanes and hydrofluoroethers.

| Property | Estimated Value / Characteristic | Rationale & Handling Implication |

| Molecular Formula | C₅F₇IO | - |

| Molecular Weight | ~363.95 g/mol | High-density liquid or low-melting solid. Vapors are significantly heavier than air and will accumulate in low-lying areas. |

| Appearance | Colorless to pink/purple liquid | The C-I bond is prone to photolytic cleavage, liberating trace I₂, which imparts a pink or purple color. Color is an indicator of degradation. |

| Boiling Point | 90 - 120 °C (estimated) | Moderately volatile. Handling outside of a fume hood or sealed system can lead to significant vapor exposure. |

| Density | ~1.9 - 2.1 g/cm³ (estimated) | Significantly denser than water. In case of a mixed spill, it will sink. |

| Vapor Pressure | Moderate | Poses an inhalation risk. All manipulations should be performed in a well-ventilated chemical fume hood. |

GHS Hazard Identification (Anticipated)

Based on its functional groups, the following GHS classifications are anticipated. Laboratory-specific assessment is required.

-

Skin Irritation (Category 2): Fluorinated solvents can be defatting, and organoiodides can cause irritation.

-

Eye Irritation (Category 2A): Expected to cause serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2): Potential for effects on the thyroid or other organs due to iodine content and long-term exposure to halogenated compounds.

-

Hazardous to the Aquatic Environment (Chronic, Category 2): Fluorinated compounds are persistent, and organoiodides can be toxic to aquatic life.

Critical Safety & Handling Protocols

Safe handling requires mitigating the risks associated with the C-I bond's lability and the general hazards of fluorinated compounds.

Receiving and Storage

The integrity of the material upon receipt is paramount. The storage protocol is designed to prevent degradation.

Step-by-Step Storage Protocol:

-

Inspect on Receipt: Check for the integrity of the supplier's seal and note the color of the material. A distinct pink or purple color indicates decomposition.

-

Confirm Inert Atmosphere: The compound should be packaged under Argon or Nitrogen.

-

Primary Container: Store in the original amber glass bottle to prevent photodegradation.

-

Secondary Containment: Place the primary container within a secondary, chemically resistant (e.g., polyethylene) container to manage potential leaks.

-

Storage Location: Store in a cool, dry, dark, and well-ventilated cabinet away from heat sources, direct sunlight, and incompatible materials (see Section 3.3). Recommended temperature: 2-8 °C.

-

Labeling: Ensure the container is clearly labeled with the compound name, date received, and all anticipated GHS hazard pictograms.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory.

-

Primary Engineering Control: All handling of the compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of at least 100 fpm.

-

Personal Protective Equipment (PPE): The following PPE provides a minimum baseline for protection.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves are insufficient. Use a double-gloving system with a thin nitrile inner glove and a heavy-duty butyl or Viton™ outer glove. | Standard nitrile gloves offer poor protection against many halogenated solvents. Butyl or Viton™ provides superior resistance. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum. Chemical splash goggles are required when there is any risk of splashing. | Protects against splashes of the liquid and contact with vapors. |

| Skin/Body Protection | A flame-resistant (FR) lab coat is required. Ensure cuffs are tucked into outer gloves. | Protects skin from accidental contact and provides a barrier against splashes. |

| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. A respirator with an organic vapor/acid gas cartridge may be necessary for emergency spill response. | The fume hood is the primary means of respiratory protection. |

Chemical Incompatibility

Avoid contact with the following to prevent hazardous reactions:

-

Strong Bases (e.g., NaOH, KOtBu): Can cause dehydrohalogenation, potentially leading to vigorous or exothermic reactions.

-

Strong Reducing Agents (e.g., NaBH₄, LiAlH₄): Can reduce the C-I bond.

-

Radical Initiators (e.g., AIBN, Benzoyl Peroxide): Can initiate uncontrolled radical chain reactions.

-

Metals: Certain metals can catalyze decomposition, especially at elevated temperatures.

Experimental Workflow: A Practical Guide

This section details a standard workflow for using the compound as a reactant in a generic synthetic protocol.

Workflow Diagram: Safe Handling and Reaction Quenching

Caption: Decision tree for responding to a spill of the title compound.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Segregation: Do not mix with non-halogenated waste streams.

-

Labeling: Collect all contaminated materials (including disposable labware, absorbent material, and reaction residues) in a clearly labeled, sealed container for halogenated organic waste.

-